2-Methoxypyridine-3-boronic acid hydrochloride
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Overview
Description
2-Methoxypyridine-3-boronic acid hydrochloride is a boronic acid derivative that is widely used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and agrochemicals due to its ability to introduce the methoxy and boronic acid moieties into target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxypyridine-3-boronic acid hydrochloride typically involves the reaction of 2-methoxypyridine with a boron-containing reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methoxypyridine-3-boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyridine derivatives with reduced functional groups .
Scientific Research Applications
2-Methoxypyridine-3-boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of probes and sensors for biological studies.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxypyridine-3-boronic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes by binding to the active site and blocking substrate access. The boronic acid moiety is particularly effective in forming reversible covalent bonds with serine and threonine residues in enzymes, making it a valuable tool in drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-6-boronic acid hydrochloride
- 2-Methylpyridine-3-boronic acid hydrochloride
- 2-Morpholinopyridine-3-boronic acid hydrochloride
Uniqueness
2-Methoxypyridine-3-boronic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over functional group placement is required .
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3.ClH/c1-11-6-5(7(9)10)3-2-4-8-6;/h2-4,9-10H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZPHCJZCXRZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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